molecular formula C17H18N4O3S B2972156 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL CAS No. 924423-23-4

2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL

Cat. No.: B2972156
CAS No.: 924423-23-4
M. Wt: 358.42
InChI Key: SPXCUYATCYZJIG-UHFFFAOYSA-N
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Description

The compound 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propylpyrimidin-4-OL is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a propyl group at position 6 and a sulfanyl-linked 3-methoxyphenyl-1,2,4-oxadiazole moiety at position 2. Its structure combines electron-rich (methoxyphenyl) and hydrophobic (propyl) substituents, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-5-12-9-14(22)19-17(18-12)25-10-15-20-16(21-24-15)11-6-4-7-13(8-11)23-2/h4,6-9H,3,5,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXCUYATCYZJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrimidin-4-OL Moiety: The pyrimidin-4-OL moiety can be synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The primary structural analogues of the target compound differ in substituents on the oxadiazole ring, pyrimidin-4-ol modifications, and alkyl chain lengths. Below is a detailed comparison:

Compound Name Oxadiazole Substituent Pyrimidin-4-ol Substituents Molecular Weight Key Features
2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propylpyrimidin-4-OL (Target) 3-Methoxyphenyl 6-Propyl Not Provided Electron-donating methoxy group enhances polarity and potential H-bonding.
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol Phenyl 6-Propyl 328.4 Lacks methoxy group; reduced polarity and electron-donating effects.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde N/A N/A N/A Trifluoromethyl group increases electronegativity and metabolic stability.

Substituent Effects

Oxadiazole Ring Modifications: The 3-methoxyphenyl group in the target compound introduces an electron-donating methoxy substituent, which may improve solubility in polar solvents compared to the phenyl analogue . In contrast, the phenyl substituent in the CAS 690683-61-5 compound lacks this polar group, resulting in higher hydrophobicity and reduced dipole moment .

Pyrimidin-4-ol Core :

  • Both compounds retain the 6-propyl chain, which contributes to lipophilicity and membrane permeability. Longer alkyl chains (e.g., propyl vs. methyl) generally enhance lipid bilayer penetration but may reduce aqueous solubility.

Sulfanyl Linker :

  • The sulfur atom in the sulfanyl (-S-) linker provides conformational flexibility and resistance to enzymatic cleavage compared to oxygen-based linkages (e.g., sulfoxide or ethers) .

Computational and Structural Insights

  • Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) could elucidate electronic properties, such as the methoxy group’s impact on the oxadiazole ring’s electron density and reactivity .
  • Crystallography : Tools like SHELX have been critical in resolving the conformational preferences of similar compounds, particularly the orientation of the methoxyphenyl group relative to the pyrimidin-4-ol core .

Research Findings and Trends

Solubility and Bioavailability: The 3-methoxyphenyl variant is predicted to exhibit higher aqueous solubility than its phenyl counterpart due to the polar methoxy group. However, the propyl chain may offset this by increasing logP values.

Electronic Effects :

  • Methoxy groups donate electron density via resonance, stabilizing positive charges in the oxadiazole ring. This could enhance interactions with negatively charged enzyme active sites .

Structural Rigidity :

  • The oxadiazole ring’s planar structure facilitates π-π stacking with aromatic residues in proteins, a feature shared across analogues .

Biological Activity

The compound 2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound involves several steps, typically beginning with the formation of the oxadiazole ring through cyclization reactions. The general pathway includes:

  • Formation of the Oxadiazole Ring : This is achieved by reacting hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions.
  • Formation of the Pyrimidine Core : Subsequent reactions lead to the formation of the pyrimidine structure, which is critical for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The target compound has shown efficacy against various bacterial strains and fungi. For instance:

  • Case Study : In vitro studies demonstrated that derivatives of oxadiazole compounds showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays:

  • DPPH Assay : The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity

Inflammation is a common underlying factor in many diseases. The compound has been tested for its anti-inflammatory effects:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models, suggesting a mechanism involving modulation of inflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial growth and inflammation.
  • Receptor Modulation : It could interact with various receptors involved in inflammatory responses or microbial resistance mechanisms.

Data Table: Biological Activities Summary

Activity TypeTest MethodResultsReference
AntimicrobialMIC TestingEffective against E. coli
AntioxidantDPPH Scavenging AssayIC50 comparable to ascorbic acid
Anti-inflammatoryCytokine AssaysReduced TNF-alpha levels

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